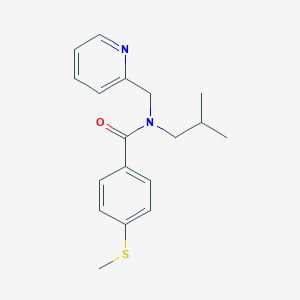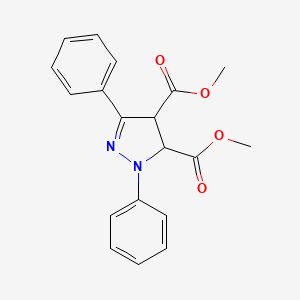![molecular formula C14H22Cl2N2 B3820540 1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B3820540.png)
1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
説明
1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as THIP dihydrochloride and has been synthesized using different methods over the years.
作用機序
THIP dihydrochloride acts as a selective agonist of the GABA(A) receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABAergic neurotransmission in the central nervous system. By binding to the GABA(A) receptor, THIP dihydrochloride enhances the opening of the chloride ion channel, leading to hyperpolarization of the membrane potential and inhibition of neuronal activity.
Biochemical and Physiological Effects:
THIP dihydrochloride has been shown to produce a range of biochemical and physiological effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. These effects are mediated by the activation of GABA(A) receptors in different regions of the brain and spinal cord.
実験室実験の利点と制限
THIP dihydrochloride has several advantages for lab experiments, including its high potency, selectivity, and specificity for the GABA(A) receptor. However, THIP dihydrochloride has some limitations, including its low solubility in water, which can make it difficult to prepare stock solutions for experiments.
将来の方向性
There are several future directions for research on THIP dihydrochloride, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to explore the potential side effects and toxicity of THIP dihydrochloride, as well as its interactions with other drugs and compounds.
科学的研究の応用
THIP dihydrochloride has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, THIP dihydrochloride has been used as a GABA(A) receptor agonist to study the role of GABAergic neurotransmission in the regulation of neuronal activity. In pharmacology, THIP dihydrochloride has been investigated for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, epilepsy, and insomnia. In medicinal chemistry, THIP dihydrochloride has been used as a lead compound for the development of novel GABA(A) receptor agonists with improved pharmacological properties.
特性
IUPAC Name |
1,2,4-trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-9-8-16(3)10(2)13-11-6-4-5-7-12(11)15-14(9)13;;/h4-7,9-10,13-15H,8H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEDTZTUXBFKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C2C1NC3=CC=CC=C23)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[({[(4-ethyl-6-methoxy-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]benzoate](/img/structure/B3820460.png)
![N~4~-[2-(difluoromethoxy)phenyl]-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B3820467.png)
![methyl 2-[({[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]benzoate](/img/structure/B3820470.png)
![N-{[(4-ethyl-6-methoxy-1,3,5-triazin-2-yl)amino]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B3820472.png)
![4-(4H-1,2,4-triazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3820493.png)

![4-{[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid](/img/structure/B3820500.png)
![4-{[3-(dimethylamino)propoxy]carbonyl}-1,3-diphenyl-1H-pyrazole-5-carboxylic acid](/img/structure/B3820516.png)
![2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone](/img/structure/B3820521.png)



![potassium 2-[(3-methyl-2-oxido-4-isoxazolyl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B3820547.png)
![1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820558.png)